![molecular formula C10H11NO2 B2450550 1H-Pyrrole-3-carboxylic acid, 2,5-dimethyl-1-(2-propyn-1-yl)- CAS No. 1156750-23-0](/img/structure/B2450550.png)
1H-Pyrrole-3-carboxylic acid, 2,5-dimethyl-1-(2-propyn-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH . It is less basic than pyridine or aliphatic amines because the lone pair electrons on the nitrogen atom are part of the aromatic structure. It is a colorless volatile liquid that darkens readily upon exposure to air .
Synthesis Analysis
Pyrroles can be synthesized through several methods. One of the most common methods is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of α-amino ketones or α-amino-β-ketoesters . Another method is the Knorr pyrrole synthesis which is a reaction of a β-ketoester with an excess of an α-amino ketone .
Molecular Structure Analysis
The molecular structure of pyrrole consists of a five-membered ring, which includes four carbon atoms and one nitrogen atom . The nitrogen atom contributes two electrons to the aromatic π system making pyrrole aromatic .
Chemical Reactions Analysis
Pyrrole is activated towards electrophilic substitution reactions, despite the apparent lack of a leaving group . This is due to the high electron density associated with its aromaticity. Pyrrole can undergo electrophilic substitution at the 2-position, giving 2-substituted pyrroles .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air . It is less basic than pyridine or aliphatic amines because the lone pair electrons on the nitrogen atom are part of the aromatic structure .
Scientific Research Applications
Antimicrobial Properties
1H-Pyrrole derivatives have been synthesized and evaluated for their antimicrobial activities. A study found that pyrrole chalcone derivatives act as significant antimicrobial agents, attributed to the presence of the heterocyclic ring. These compounds were effective against various bacterial and fungal species, demonstrating their potential as new antimicrobial agents and therapeutic tools (Hublikar et al., 2019).
Synthetic and Structural Studies
Research has been conducted on the synthesis and optical resolution of 1H-pyrrole derivatives, revealing their potential for creating new atropisomeric 1-arylpyrrole derivatives. The absolute configuration of these compounds was determined through methods like X-ray diffraction and CD spectroscopy, providing insights into their structural properties (Faigl et al., 2009).
Potential in Material Science
Pyrrole derivatives have been explored for their potential in material science, particularly in the development of novel humidity sensors. A study investigated the humidity-sensing properties of a 1H-pyrrole compound doped with KOH and K2CO3 salts, revealing favorable impedance, high sensitivity, and good linearity, which are important attributes for humidity sensors (Su & Syu, 2017).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that pyrrole derivatives often interact with various biological targets, contributing to their diverse biological activities .
Mode of Action
Pyrrole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . The specific interactions between 2,5-dimethyl-1-prop-2-ynylpyrrole-3-carboxylic acid and its targets would need further investigation.
Biochemical Pathways
Pyrrole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Pyrrole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
properties
IUPAC Name |
2,5-dimethyl-1-prop-2-ynylpyrrole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-4-5-11-7(2)6-9(8(11)3)10(12)13/h1,6H,5H2,2-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXQEXUYJWTBKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC#C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrole-3-carboxylic acid, 2,5-dimethyl-1-(2-propyn-1-yl)- |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.